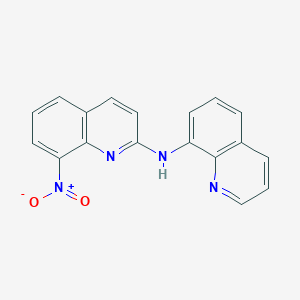

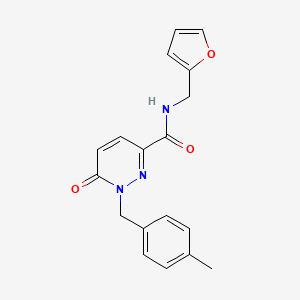

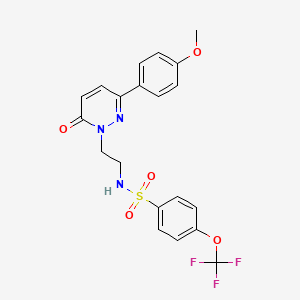

![molecular formula C21H20FN3O2 B2450706 N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3,5-dimethylbenzamide CAS No. 920157-11-5](/img/structure/B2450706.png)

N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3,5-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3,5-dimethylbenzamide” is a chemical compound that is part of a class of compounds known as pyridazinones . Pyridazinones are organic compounds derived by replacing two carbons in the benzene ring with nitrogen atoms . This compound is widely researched in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of pyridazinone derivatives has been well described in a number of recent articles . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis

The molecular structure of this compound contains a pyridazinone moiety, which is a derivative of pyridazine that contains nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality . It also contains a fluorophenyl group attached to the pyridazinone ring via an ether linkage .Chemical Reactions Analysis

The pyrrolidine ring, a significant feature of this compound, is known for its stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications

Pyridazinone Derivatives as Anticancer Agents

Pyridazinones, including compounds related to N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3,5-dimethylbenzamide, have been synthesized and evaluated for their potential as anticancer agents. These compounds exhibited inhibitory effects on various human cancer cell lines such as liver, breast, and leukemia. Some derivatives also showed antiangiogenic activity against proangiogenic cytokines involved in tumor progression, along with antioxidant activities (Kamble et al., 2015).

Cytotoxic Properties in Pyrido[3,4-d]pyridazine Derivatives

Derivatives of pyrido[3,4-d]pyridazine, which include compounds similar to the one , have been explored for their potential cytotoxic properties. These compounds have been tested against both normal and various human cancer cell lines, indicating their potential application in cancer research and therapy (Wójcicka et al., 2022).

Applications in Anxiolytic Research

Triazolopyridazines, a class closely related to pyridazinone derivatives, have been studied for their anxiolytic properties. These compounds bind to GABAA receptors and have shown potential as nonsedating anxiolytics in both rodent and primate models, suggesting a route for developing new anxiolytic drugs (Atack et al., 2006).

Herbicidal Activities of Pyridazine Derivatives

Pyridazine derivatives have also been synthesized and evaluated for their herbicidal activities. These compounds have demonstrated significant inhibitory effects on plant chlorophyll and have shown comparable or higher herbicidal activities against certain plants compared to commercial herbicides (Xu et al., 2008).

Mechanism of Action

Target of Action

It is known that pyridazinone derivatives, which this compound is a part of, have been found to exhibit a wide range of pharmacological activities .

Mode of Action

It is known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation

Biochemical Pathways

Pyridazinone derivatives have been associated with a variety of biological and pharmacological activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, antiplatelet, and anticancer activities

Pharmacokinetics

The physicochemical parameters of pyrrolidine, a related compound, have been discussed in the context of obtaining the best adme/tox results for drug candidates

Result of Action

It is known that pyridazinone derivatives have been associated with a variety of biological and pharmacological activities

Action Environment

It is known that the biological activity of related compounds can be influenced by steric factors

properties

IUPAC Name |

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O2/c1-14-11-15(2)13-17(12-14)21(26)23-9-10-27-20-8-7-19(24-25-20)16-3-5-18(22)6-4-16/h3-8,11-13H,9-10H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJIJSDZUIWEHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

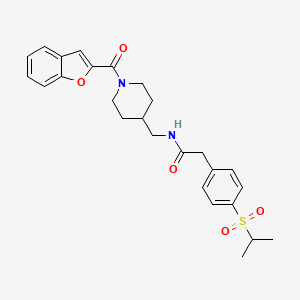

![Ethyl 2-[2-(oxirane-2-carbonyl)-3,4-dihydro-1H-isoquinolin-3-yl]acetate](/img/structure/B2450623.png)

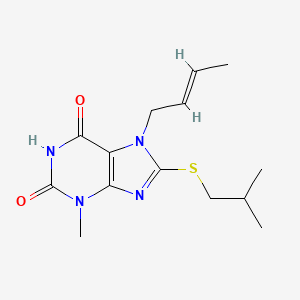

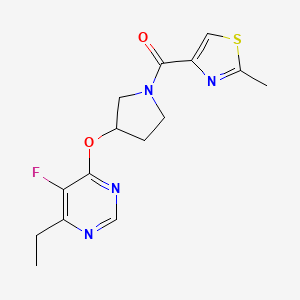

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2450626.png)

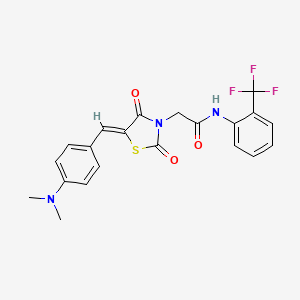

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide](/img/structure/B2450628.png)

![rac-(3aR,6aS)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/no-structure.png)

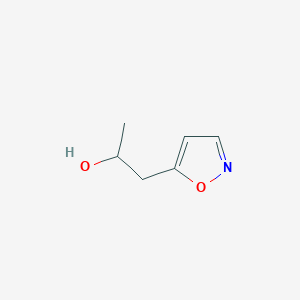

![8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride](/img/structure/B2450646.png)